molecular formula C7H14N2O2 B3353885 Methyl 4-methylpiperazine-2-carboxylate CAS No. 56903-89-0

Methyl 4-methylpiperazine-2-carboxylate

Cat. No.: B3353885
CAS No.: 56903-89-0
M. Wt: 158.2 g/mol
InChI Key: IGLUXKFXZQJKBN-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Derivatives in Modern Organic and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. chemicalbook.com This is due to its frequent appearance in the structure of a wide array of biologically active compounds and approved drugs. evitachem.com The two nitrogen atoms within the piperazine ring can serve as hydrogen bond acceptors and donors, which can enhance interactions with biological targets like receptors and enzymes, as well as improve physicochemical properties such as water solubility and bioavailability. evitachem.com

Piperazine derivatives exhibit a vast spectrum of pharmacological activities, including:

Central Nervous System (CNS) Agents: Many piperazine-containing drugs are used for their antipsychotic, antidepressant, and anxiolytic properties. google.com

Antimicrobial Agents: The structural diversity of piperazines allows for modifications that yield potent antibacterial, antifungal, and antiparasitic compounds. chemicalbook.comresearchgate.net

Anticancer and Anti-HIV Agents: The piperazine motif is a key component in various anticancer and antiviral drugs. evitachem.com

Other Therapeutic Areas: Derivatives have been developed as antihistamines, antihypertensives, and anti-inflammatory agents. chemicalbook.comevitachem.com

The structural versatility of the piperazine ring allows chemists to finely tune the pharmacological and pharmacokinetic profiles of drug candidates, making it a cornerstone in modern drug discovery and lead optimization. chemicalbook.com

Overview of the Research Landscape Surrounding Methyl 4-methylpiperazine-2-carboxylate

The research landscape for this compound specifically is sparse. It is most prominently recognized as a synthetic intermediate, a chemical building block used to construct more complex, often biologically active, molecules. Its parent acid, 4-methylpiperazine-2-carboxylic acid, is noted as a chiral intermediate in pharmaceutical chemistry. evitachem.com The synthesis of this parent acid can be achieved through methods like the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives. evitachem.com this compound would typically be synthesized from this acid via a standard esterification reaction.

While direct studies on its biological activity are not widely published, related N-protected piperazine-2-carboxylate esters, such as Methyl 4-Boc-piperazine-2-carboxylate, are commercially available and explicitly sold as intermediates for pharmaceutical synthesis. chemicalbook.comfishersci.com This strongly suggests that the primary role and research interest in this compound lie in its utility for constructing larger, more functionally diverse piperazine-based compounds for various applications, including drug development.

Structural Features and Their Relevance to Reactivity and Biological Activity

The chemical identity and utility of this compound are dictated by its key structural features.

FeatureDescriptionImplication for Reactivity & Biological Activity
Piperazine Ring A six-membered heterocyclic ring with two nitrogens at positions 1 and 4.Provides a robust, often conformationally constrained, scaffold. The nitrogen atoms are key sites for hydrogen bonding, which can be crucial for binding to biological targets. evitachem.com
N1-H (Secondary Amine) The nitrogen at position 1 is unsubstituted, making it a secondary amine.This site is a primary point for synthetic modification. It can undergo reactions like acylation, alkylation, arylation, and sulfonylation to build more complex structures.
N4-Methyl (Tertiary Amine) The nitrogen at position 4 is substituted with a methyl group, making it a tertiary amine.This group imparts basicity to the molecule and can participate in salt formation. The methyl group can influence the molecule's steric profile and its interaction with target proteins.
C2-Methyl Carboxylate An ester functional group attached to the carbon at position 2 of the ring.The ester group is a key reactive handle. It can be hydrolyzed back to the carboxylic acid or converted into an amide via aminolysis. This allows for the attachment of various other molecular fragments.
Chiral Center The carbon atom at position 2 is a stereocenter.The compound can exist as (R) and (S) enantiomers. In a biological context, different enantiomers can have vastly different pharmacological activities and metabolic fates. evitachem.com

The combination of these features makes this compound a bifunctional building block. The secondary amine at N1 and the methyl ester at C2 offer orthogonal sites for chemical elaboration, allowing for the systematic and controlled synthesis of diverse compound libraries for screening in drug discovery and other research areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methylpiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9-4-3-8-6(5-9)7(10)11-2/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLUXKFXZQJKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 Methylpiperazine 2 Carboxylate

Synthetic Pathways to 4-Methylpiperazine-2-carboxylic Acid Precursors

The formation of the 4-methylpiperazine-2-carboxylic acid scaffold is the foundational step in synthesizing the title compound. Various routes can be envisioned or have been implemented, leveraging nitrile hydrolysis, transformations of pyridine (B92270) systems, and classical amino acid syntheses.

Acid Hydrolysis of 4-Methyl-2-cyanopiperidine

The conversion of a nitrile (cyanide) group to a carboxylic acid via acid- or base-catalyzed hydrolysis is a fundamental transformation in organic synthesis. This method can be applied to the synthesis of piperidine-2-carboxylic acids from their corresponding 2-cyanopiperidine (B128535) precursors. The Strecker synthesis, a well-established method for producing amino acids, concludes with a similar hydrolysis step where an α-amino nitrile is converted to an α-amino acid. orgsyn.orggoogle.com

The reaction proceeds in two main stages under acidic conditions. First, the nitrile nitrogen is protonated, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by water. organic-chemistry.org This forms a protonated imidic acid, which tautomerizes to an amide. The second stage involves the acid-catalyzed hydrolysis of the amide to the carboxylic acid and an ammonium (B1175870) ion. organic-chemistry.org

While specific literature detailing the synthesis and subsequent hydrolysis of 4-methyl-2-cyanopiperidine is not abundant, this pathway remains a chemically plausible route to the 4-methylpiperidine-2-carboxylic acid intermediate, a close structural analog of the desired piperazine (B1678402) core. The synthesis of the related 4-cyanopiperidine (B19701) hydrochloride has been achieved through methods like the dehydration of isonipecotamide (B28982) (piperidine-4-carboxamide). figshare.com

Catalytic Oxidation-Reduction Routes from Pyridine Derivatives

A robust and documented method for preparing saturated nitrogen heterocycles is the catalytic reduction of their aromatic pyridine precursors. This strategy is particularly effective for producing substituted piperidines with defined stereochemistry. A specific example is the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid from 4-methyl-2-pyridine carboxylic acid. google.com

This transformation is typically achieved through catalytic hydrogenation, where the aromatic pyridine ring is fully saturated. The process involves dissolving the pyridine derivative in a suitable solvent, such as methanol (B129727), and exposing it to hydrogen gas under pressure in the presence of a metal catalyst. google.com

Table 1: Catalytic Hydrogenation of 4-Methyl-2-Pyridine Carboxylic Acid

Parameter Condition
Starting Material 4-Methyl-2-pyridine carboxylic acid
Catalyst Palladium on carbon (Pd/C)
Solvent Methanol
Temperature 45–55 °C
Pressure 2–3 kg
Product 4-Methyl-2-piperidinecarboxylic acid
Yield ~95%

Data sourced from patent CN103524401A. google.com

This reduction method provides a direct route to the piperidine (B6355638) carboxylic acid core, which is a precursor to the target piperazine structure through subsequent N-alkylation and cyclization steps not detailed here. google.com The field also includes broader strategies for dearomatization of pyridines that can lead to various substituted piperidines. nih.gov

Amidomalonate Synthesis for the Piperazine-2-carboxylic Acid Core

The amidomalonate synthesis is a classical method for preparing α-amino acids, functioning as a variation of the malonic ester synthesis. researchgate.netnih.gov The standard procedure involves the alkylation of diethyl acetamidomalonate. A base is used to deprotonate the acidic α-carbon, creating a stabilized enolate which then acts as a nucleophile, attacking an alkyl halide. researchgate.netchemicalbook.com The synthesis concludes with acidic hydrolysis, which converts the two ester groups into carboxylic acids and the amide into an amino group. Subsequent heating causes decarboxylation, yielding the final α-amino acid. researchgate.netchemicalbook.com

Adapting this method for the synthesis of the piperazine-2-carboxylic acid core presents significant challenges and is not directly reported in the literature. A direct application would require a bifunctional electrophile capable of reacting with both the malonate carbon and a nitrogen atom in a specific cyclization sequence.

More conventional methods for constructing the piperazine ring often involve the cyclization of a 1,2-diamine with a suitable three-carbon dielectrophile. chemicalbook.com For instance, piperazine-2-carboxylic acid methyl ester has been synthesized by reacting N,N'-dibenzyl-ethane-1,2-diamine with methyl 2,3-dibromopropionate. This approach builds the heterocyclic ring first, which can then be further modified. Therefore, while the amidomalonate synthesis is a cornerstone of amino acid chemistry, its application to create a cyclic diamine structure like piperazine-2-carboxylic acid would necessitate a highly modified, multi-step approach rather than the traditional one-pot alkylation-hydrolysis sequence. researchgate.net

Esterification Strategies for the Formation of Methyl 4-methylpiperazine-2-carboxylate

Once the 4-methylpiperazine-2-carboxylic acid precursor is obtained, the final step is its conversion to the corresponding methyl ester. This can be accomplished through several standard esterification protocols.

Direct Esterification Techniques (e.g., using thionyl chloride for related ethyl ester synthesis)

A highly effective method for esterifying carboxylic acids, particularly when they are not sensitive to acidic conditions, involves the use of thionyl chloride (SOCl₂). This reagent converts the carboxylic acid into a highly reactive acyl chloride intermediate. The acyl chloride is then readily attacked by an alcohol, such as methanol, to form the ester with the liberation of hydrogen chloride.

The reaction mechanism proceeds as follows:

The carboxylic acid attacks the thionyl chloride, displacing a chloride ion and forming a chlorosulfite intermediate.

The displaced chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride, sulfur dioxide, and another chloride ion.

The alcohol (methanol) then performs a nucleophilic attack on the highly electrophilic acyl chloride.

A final deprotonation step, often facilitated by a mild base or another molecule of the alcohol, yields the methyl ester.

This method has been successfully used in the synthesis of the related ethyl ester of 4-methyl-2-piperidinecarboxylic acid, where the acid is treated with thionyl chloride in toluene, followed by the addition of ethanol (B145695). google.com Substituting methanol for ethanol in this procedure would yield the desired methyl ester.

Multi-step Synthetic Sequences Incorporating Methyl Ester Formation

In many synthetic campaigns, the esterification step is integrated into a longer sequence of reactions. A complete synthetic route starting from a commercially available pyridine derivative illustrates this approach, combining the precursor formation and esterification strategies discussed previously. google.com

A documented example provides a two-step process to obtain the esterified piperidine analog. google.com This sequence demonstrates a practical and scalable approach where the formation of the heterocyclic acid and its subsequent esterification are performed sequentially.

Table 2: Two-Step Synthesis of Ethyl 4-methyl-2-piperidinecarboxylate

Step Reaction Reagents and Conditions Product
1 Catalytic Hydrogenation 4-Methyl-2-pyridine carboxylic acid, Pd/C, H₂, Methanol, 45-55°C, 2-3 kg pressure 4-Methyl-2-piperidinecarboxylic acid
2 Esterification 4-Methyl-2-piperidinecarboxylic acid, Thionyl chloride, Toluene, followed by Ethanol Ethyl 4-methyl-2-piperidinecarboxylate

This sequence, sourced from patent CN103524401A, details the synthesis of the ethyl ester. A similar sequence using methanol in Step 2 would produce the corresponding methyl ester. google.com

This multi-step methodology highlights an efficient pathway from a stable aromatic starting material to the saturated, esterified target structure, representing a key strategy in the synthesis of piperazine and piperidine derivatives.

Stereoselective Synthesis and Chiral Resolution of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of piperazine derivatives is of paramount importance.

The enantioselective synthesis of 2-substituted piperazines can be achieved through various sophisticated strategies, with the use of chiral starting materials being a prominent and effective approach. acs.orgnih.gov Chiral α-amino acids serve as excellent precursors, providing a reliable method to install the desired stereochemistry at the C2 position of the piperazine ring. acs.orgsemanticscholar.orgnih.gov A divergent six-step synthesis has been developed to transform chiral amino acids into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. acs.org Similarly, a four-step synthesis can convert chiral amino acids into 6-substituted piperazine-2-acetic acid esters. acs.org These methods highlight the versatility of amino acids as building blocks for complex chiral piperazines.

Another powerful strategy involves the asymmetric catalytic allylic alkylation of piperazin-2-ones. The palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones allows for the synthesis of a variety of highly enantioenriched tertiary piperazine-2-ones. caltech.edu These intermediates can then be reduced to the corresponding tertiary piperazines, providing access to novel and stereochemically rich piperazine derivatives. caltech.edu This method has been successfully applied to the synthesis of imatinib (B729) analogues with notable antiproliferative activity. caltech.edu

Furthermore, a concise synthetic route for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines, which can be derived from optically pure amino acids, has been reported. nih.gov This five-step process delivers the target 2,3-substituted piperazines with high enantiomeric purity. nih.gov

A summary of enantioselective approaches is presented in the table below.

MethodStarting MaterialKey TransformationProduct
Chiral Pool SynthesisChiral α-amino acidsMulti-step conversionEnantiomerically pure 2-substituted piperazines
Asymmetric CatalysisDifferentially N-protected piperazin-2-onesPalladium-catalyzed decarboxylative allylic alkylationEnantioenriched tertiary piperazin-2-ones
Chiral Diamine AnnulationChiral 1,2-diamines (from amino acids)Annulation to form the piperazine ringEnantiopure 3-substituted piperazine-2-acetic acid esters

This table summarizes various enantioselective approaches to chiral 2-substituted piperazine systems.

The synthesis of a specific stereoisomer such as (R)-Methyl 4-methylpiperazine-2-carboxylate can be approached through several synthetic routes. One common method involves the chiral resolution of a racemic mixture of this compound. This can be achieved by using a chiral acid, such as D-mandelic acid or tartaric acid, to form diastereomeric salts that can be separated by crystallization. google.com Following separation, the desired enantiomer can be liberated from the salt.

Alternatively, an asymmetric synthesis can be employed. For instance, starting from a suitable chiral precursor, such as (R)-piperazine-2-carboxylic acid, the methyl group can be introduced at the N4 position via reductive amination with formaldehyde, followed by esterification of the carboxylic acid. The synthesis of the related (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester is known, which can serve as a precursor. chemicalbook.com

The characterization of (R)-Methyl 4-methylpiperazine-2-carboxylate would involve a combination of spectroscopic and analytical techniques to confirm its structure and purity.

Characterization TechniqueExpected Data
¹H NMR Signals corresponding to the methyl group on the nitrogen, the methoxy (B1213986) group of the ester, and the protons on the piperazine ring. The chemical shifts and coupling constants would be indicative of the specific stereoisomer.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl of the ester, the carbons of the piperazine ring, and the methyl groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C7H14N2O2, MW: 158.19 g/mol ).
Chiral HPLC A single peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric purity of the compound.
Optical Rotation A specific optical rotation value, which is a characteristic physical property of a chiral compound.

This table outlines the expected characterization data for (R)-Methyl 4-methylpiperazine-2-carboxylate.

N-Alkylation and Other Regioselective Ring Modifications on Piperazine Carboxylates

Regioselective modifications of the piperazine ring are crucial for fine-tuning the properties of the molecule. N-alkylation is a common and important modification. researchgate.netgoogle.comresearchgate.net

A straightforward method for N-alkylation is the reaction of the piperazine nitrogen with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent is critical to control the degree of alkylation and avoid the formation of quaternary ammonium salts. researchgate.net For mono-alkylation, the reaction can be performed by slowly adding the alkyl halide to an excess of the piperazine. researchgate.net

Reductive amination is another widely used method for N-alkylation. This involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. This method is highly efficient and allows for the introduction of a wide range of alkyl groups.

More recently, photoredox catalysis has emerged as a powerful tool for the site-selective C-H alkylation of piperazine substrates. nih.gov This approach allows for the direct functionalization of the carbon atoms of the piperazine ring, providing access to novel structural motifs that are otherwise difficult to synthesize. nih.gov

The table below summarizes common N-alkylation methods.

MethodReagentsKey Features
Direct Alkylation Alkyl halide, Base (e.g., K₂CO₃)Simple procedure, but can lead to over-alkylation.
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)High efficiency and good functional group tolerance.
Photoredox Catalysis Alkyl radical precursor, PhotocatalystAllows for direct C-H alkylation, providing novel structures.

This table provides an overview of common N-alkylation methods for piperazine carboxylates.

Chemical Reactivity and Transformational Chemistry of Methyl 4 Methylpiperazine 2 Carboxylate

Functional Group Interconversions of the Carboxylate Moiety

The methyl ester group is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, and amides.

The most fundamental transformation of the methyl ester in Methyl 4-methylpiperazine-2-carboxylate is its hydrolysis to the corresponding carboxylic acid, 4-methylpiperazine-2-carboxylic acid. nih.gov This reaction is typically achieved through saponification using an aqueous base, such as sodium hydroxide, followed by acidic workup. Alternatively, acid-catalyzed hydrolysis can also be employed. This conversion is a standard functional group interconversion in organic synthesis. imperial.ac.uk The resulting carboxylic acid provides a new handle for further synthetic manipulations, such as coupling reactions to form amides.

The ester functionality can be reduced to a primary alcohol, (4-methylpiperazin-2-yl)methanol. The direct reduction of carboxylic esters to alcohols is a common but challenging transformation that typically requires powerful reducing agents. nih.gov Strong, non-selective hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for this purpose. imperial.ac.ukvanderbilt.edu Milder reagents like sodium borohydride (B1222165) are generally not reactive enough unless used in conjunction with activating agents. nih.gov

Recent advancements have explored catalysis-based reductions. For instance, manganese(I) carbonyl complexes have been shown to catalyze the hydrosilylation of carboxylic acids to alcohols under mild conditions, which could be a potential route after initial hydrolysis of the ester. nih.gov

Further conversion of the resulting primary alcohol into a primary amine can be achieved through a process known as reductive amination. This typically involves a "hydrogen-borrowing" mechanism where the alcohol is first oxidized in situ to an aldehyde, which then reacts with an ammonia (B1221849) source to form an imine. mdpi.com The imine is subsequently reduced to the desired primary amine. mdpi.com This multi-step process highlights the synthetic versatility of the initial ester group. mdpi.com

Trans-esterification, the conversion of one ester into another, can be performed by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group to suit specific synthetic needs or to alter the physical properties of the molecule.

Direct amidation of the ester is a powerful method for forming amide bonds. This transformation involves the reaction of the ester with a primary or secondary amine. While traditionally requiring harsh conditions, modern catalytic systems have enabled this reaction under milder temperatures. nsf.govmdpi.com Nickel-NHC (N-heterocyclic carbene) catalyst systems, for example, have been identified as a powerful tool for the direct amidation of methyl esters. nsf.govmdpi.com

Table 1: Catalytic Systems for Direct Amidation of Esters

Catalyst System Amine Scope Conditions Reference
Ni(cod)₂ / IPr Primary & secondary aliphatic amines, anilines Toluene, 140 °C, 16 h mdpi.com
Ni(cod)₂ / IMes Primary & secondary aliphatic amines Toluene, 60-100 °C, 18 h nsf.gov

Note: This table represents general findings for ester amidation and may be applicable to this compound.

Nucleophilic Substitution Reactions and Their Synthetic Utility

The piperazine (B1678402) ring contains two tertiary amine nitrogens which can act as nucleophiles. The nitrogen at the 4-position (N-4), being less sterically hindered than the nitrogen adjacent to the carboxylate group (N-1), is generally the more reactive site for nucleophilic attack. These nitrogens can react with electrophiles, such as alkyl halides, in nucleophilic substitution reactions. This can lead to the formation of quaternary ammonium (B1175870) salts, a reaction characteristic of tertiary amines. The synthetic utility of such reactions lies in the ability to further functionalize the piperazine core, introducing new substituents that can modulate the biological activity or physical properties of the molecule. The principles of SN2 reactions, where halides or sulfonate esters act as leaving groups, are applicable here. vanderbilt.edu

Acylation Reactions with Amine Nucleophiles for Amide Formation

The formation of an amide bond by reacting the carboxylate ester of this compound with an amine nucleophile is a key transformation. libretexts.org This direct amidation is a form of nucleophilic acyl substitution. The reaction can be challenging due to the relatively poor electrophilicity of esters compared to acid chlorides or anhydrides. youtube.com However, heating the ester with an amine can directly produce the corresponding amide, often requiring temperatures around 160-180°C. youtube.com

To facilitate this reaction under milder conditions, various catalytic methods have been developed. Lewis acids can activate the ester, making it more susceptible to nucleophilic attack by the amine. youtube.com Transition-metal catalysis, particularly with nickel, has proven effective for the direct C(acyl)-O bond activation of esters for amidation. nsf.govmdpi.com These methods often exhibit broad functional group tolerance, making them highly valuable in complex molecule synthesis. mdpi.com

Reactions with Hydroxyl and Thiol Nucleophiles for Ester and Thioester Derivatives

As mentioned in the context of trans-esterification, hydroxyl nucleophiles (alcohols) can react with the methyl ester to yield different ester derivatives. This equilibrium-driven process is typically catalyzed by either acid or base.

The reaction with thiol nucleophiles offers a pathway to thioester derivatives. The conversion of esters to thioesters is less common than amidation but can be achieved. Reactions of esters with thiols may require activation, for example, through the use of organoaluminum reagents or other Lewis acids to facilitate the substitution. General reactivity principles suggest that the reaction of the ester with a thiol could proceed to form a thioester, R-CO-SR', where the methoxy (B1213986) group (-OCH₃) is replaced by the alkylthio group (-SR'). Reactions involving S-nucleophiles can sometimes be promoted by basic conditions. researchgate.net In some contexts, reactions of thiols with ester-containing molecules can be achieved under acidic conditions, proceeding through a nucleophilic attack of the thiol on the activated carbonyl group. clockss.org

Derivatization Strategies for Enhanced Analytical and Synthetic Applications

The chemical functionality of this compound, featuring a secondary amine, a tertiary amine, and a methyl ester, offers a versatile platform for a variety of derivatization reactions. These transformations are pivotal for modulating the molecule's physicochemical properties, which is essential for enhancing its utility in both synthetic and analytical chemistry. Key derivatization strategies focus on the nucleophilic secondary amine and the electrophilic ester group, allowing for the introduction of a wide array of functional groups and structural motifs.

The secondary amine at the N1 position is a primary site for derivatization. Standard N-acylation and N-alkylation reactions can be readily employed to introduce new substituents. For instance, acylation with various acyl chlorides or coupling with carboxylic acids using peptide coupling reagents can furnish a library of amide derivatives. researchgate.net Similarly, the secondary amine can undergo reactions to form ureas and thioureas by treatment with appropriate isocyanates and isothiocyanates, a common strategy in the synthesis of biologically active compounds. semanticscholar.orgnih.govnih.gov

The methyl ester at the C2 position represents another key handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse set of amides. This two-step process significantly broadens the range of accessible derivatives. Alternatively, the ester can be directly converted to amides via aminolysis, typically requiring heating with an amine. Reductive amination is another powerful tool, where the secondary amine can be alkylated using aldehydes or ketones in the presence of a reducing agent. organic-chemistry.orgrsc.org

For analytical purposes, derivatization is often employed to introduce a chromophore or a fluorophore into the molecule, thereby enhancing its detectability in techniques like High-Performance Liquid Chromatography (HPLC). Reagents that react with the secondary amine are particularly useful in this context.

These derivatization strategies underscore the importance of this compound as a versatile building block in medicinal chemistry and drug discovery, enabling the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties. mdpi.com

Interactive Data Table: Derivatization Reactions of Piperazine Scaffolds

The following table summarizes key derivatization reactions applicable to the piperazine scaffold present in this compound, based on established chemical transformations for related compounds.

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Regiochemical and Conformational Analysis (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of methyl 4-methylpiperazine-2-carboxylate, providing detailed information about the connectivity (regiochemistry) and spatial arrangement (conformation) of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. In this conformation, protons can be either axial or equatorial, leading to distinct chemical shifts. The protons on the carbon atoms of the piperazine ring are expected to resonate in the 2.5-3.5 ppm range. The N-methyl group protons would appear as a sharp singlet, typically around 2.3 ppm, while the methyl ester protons would also be a singlet, further downfield around 3.7 ppm due to the deshielding effect of the adjacent carbonyl group. The proton at the C2 position, being adjacent to both a nitrogen atom and the carboxylate group, would have a unique chemical shift, likely in the 3.0-3.5 ppm region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield, typically in the range of 170-175 ppm. nih.gov The carbons of the piperazine ring would resonate between 40 and 60 ppm. The N-methyl carbon signal is expected around 46 ppm, and the O-methyl carbon of the ester group would be found around 52 ppm. organicchemistrydata.org Analysis of related piperidine (B6355638) structures shows similar characteristic shifts. chemicalbook.com

Conformational Analysis: The chair conformation of the piperazine ring is the most stable. The substituents—the methyl group at N4 and the carboxylate group at C2—can be in either axial or equatorial positions. The preferred conformation would place the bulkier methyl ester group in the equatorial position to minimize steric interactions. Variable temperature NMR studies could provide further insight into the dynamics of the ring inversion process.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Piperazine Ring Protons (CH₂)~ 2.5 - 3.5 (m)~ 40 - 60
C2-Proton (CH)~ 3.0 - 3.5 (dd)~ 55 - 65
N-Methyl Protons (N-CH₃)~ 2.3 (s)~ 46
Ester Methyl Protons (O-CH₃)~ 3.7 (s)~ 52
Carbonyl Carbon (C=O)N/A~ 170 - 175

Note: Predicted values based on typical chemical shift ranges for similar functional groups. 's' denotes singlet, 'dd' denotes doublet of doublets, 'm' denotes multiplet.

X-ray Crystallography for Determination of Absolute Stereochemistry and Crystal Packing

For instance, the crystal structure of 1-methylpiperazine-1,4-diium tetrachloridozincate hemihydrate shows that the 1-methylpiperazinium cation adopts a stable chair conformation. researchgate.net It is highly probable that the piperazine ring in this compound, especially in its salt forms, would also adopt a similar chair conformation. researchgate.net

In a crystalline state, the molecules would be arranged in a regular, repeating pattern, stabilized by intermolecular forces. For this compound, these would likely include dipole-dipole interactions and hydrogen bonds, particularly in the case of a salt derivative where the piperazine nitrogens are protonated. researchgate.net X-ray analysis of a single crystal of an enantiomerically pure salt (e.g., with a chiral acid like tartaric acid) would allow for the unambiguous determination of the absolute configuration (R or S) at the C2 chiral center.

Chiral High-Performance Liquid Chromatography for Enantiomeric Purity Assessment and Separation

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for separating these enantiomers and determining the enantiomeric purity of a sample. This is particularly important in pharmaceutical development, where different enantiomers can have vastly different biological activities. evitachem.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Modern CSPs, such as those based on chiral covalent organic frameworks (CCOFs), have shown high enantioselectivity for a variety of chiral compounds, including amines and esters. researchgate.net

The process involves dissolving the racemic mixture in a suitable mobile phase (e.g., a mixture of n-hexane and isopropanol) and passing it through the HPLC column packed with the CSP. Due to the differential interactions, one enantiomer travels through the column faster than the other, resulting in two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for precise quantification of enantiomeric excess (ee).

Table 2: Typical Parameters for Chiral HPLC Separation

Parameter Description
Stationary Phase Chiral column (e.g., polysaccharide-based, CCOF-based)
Mobile Phase Typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol) researchgate.net
Flow Rate Optimized for best resolution (e.g., 0.1 - 1.0 mL/min) researchgate.net
Detection UV detector, typically at a wavelength where the analyte absorbs (e.g., 210-254 nm) researchgate.net
Temperature Controlled, often at room temperature

Advanced Mass Spectrometry Techniques for Structural Confirmation and Complex Derivatization Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing structural information through fragmentation patterns. For a relatively low molecular weight compound like this compound, "soft" ionization techniques are often preferred to keep the molecule intact.

Atmospheric Pressure Chemical Ionization (APCI) is a robust and versatile method suitable for such analytes. bris.ac.uk In positive ion mode, APCI would likely produce a prominent protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound (C₇H₁₄N₂O₂, MW = 158.20 g/mol ).

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation of piperazine derivatives is well-documented. researchgate.net Common fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Cleavage of the ester group, resulting in the loss of methanol (B129727) (CH₃OH) or the methoxycarbonyl group (·COOCH₃).

Alpha-cleavage, involving the breaking of the C-C bond adjacent to a nitrogen atom, which is a characteristic fragmentation for amines. libretexts.org

Ring cleavage, leading to various smaller fragments characteristic of the piperazine core structure. A notable fragmentation could be the neutral loss of the N-methylpiperazine moiety. researchgate.net

This detailed fragmentation data serves as a molecular fingerprint, confirming the identity and structure of the compound and its derivatives.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value (Predicted) Proposed Fragment Ion/Loss
159.1182[M+H]⁺ (Protonated Molecule)
127.0920[M+H - CH₃OH]⁺ (Loss of methanol)
100.0818[C₅H₁₂N₂]⁺ (N-methylpiperazine fragment)
99.0866[M+H - COOCH₃]⁺ (Loss of methoxycarbonyl group)
83.0862[C₅H₁₁N]⁺ (Fragment from ring cleavage)

Note: m/z values are for the monoisotopic mass of the predicted fragments.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For piperazine (B1678402) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or Def2TZV, are employed to determine the optimized molecular geometry and analyze various electronic properties. tandfonline.comresearchgate.net These calculations are fundamental for understanding the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values. In piperazine derivatives, regions of negative potential, typically shown in red, are located around electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack. researchgate.netrsc.org Conversely, areas of positive potential, often depicted in blue, are found around hydrogen atoms, suggesting susceptibility to nucleophilic attack. For methyl 4-methylpiperazine-2-carboxylate, the carbonyl oxygen of the ester group and the nitrogen atoms of the piperazine ring are expected to be the primary centers of negative potential. researchgate.netbohrium.com

A representative MEP analysis for a similar piperazine derivative would highlight the following features:

RegionColor on MEP MapElectrostatic PotentialPredicted Reactivity
Carbonyl Oxygen (C=O)RedNegativeElectrophilic Attack
Piperazine NitrogensRed to YellowNegativeElectrophilic Attack / Hydrogen Bonding
Hydrogens on Methyl GroupsBluePositiveNucleophilic Attack

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions between orbitals. It examines charge transfer and hyperconjugative interactions, which contribute to the stability of the molecule. In studies of piperazine-containing compounds, NBO analysis reveals the delocalization of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis) NBOs. researchgate.net For this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent C-C, C-N, and C-O bonds. These interactions stabilize the molecule and influence its conformation.

Key NBO interactions anticipated for this compound include:

Donor NBOAcceptor NBOInteraction Energy (E(2)) (kcal/mol)Type of Interaction
LP(1) N(1)σ(C(2)-C(3))~2-5Hyperconjugation
LP(1) N(4)σ(C(3)-C(5))~2-5Hyperconjugation
LP(2) O(carbonyl)σ*(C(ester)-N(1))~1-3Hyperconjugation

Note: The values presented are hypothetical and based on typical findings for similar organic molecules.

Global Chemical Reactivity Parameters (GCRP)

Global Chemical Reactivity Parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters, including chemical hardness, softness, electronegativity, and the electrophilicity index, provide a quantitative measure of a molecule's reactivity and stability. tandfonline.com A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity. For piperazine derivatives, these parameters are calculated using DFT to predict their behavior in chemical reactions. mdpi.com

Typical GCRP values for a piperazine derivative are summarized below:

ParameterFormulaTypical Value (eV)
HOMO EnergyEHOMO-6.0 to -7.0
LUMO EnergyELUMO-1.0 to -2.0
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 5.0
Chemical Hardness (η)(ELUMO - EHOMO) / 22.0 to 2.5
Chemical Softness (S)1 / (2η)0.2 to 0.25
Electronegativity (χ)-(EHOMO + ELUMO) / 23.5 to 4.5
Electrophilicity Index (ω)χ2 / (2η)~2.5 to 4.0

Note: These values are estimations based on related compounds and serve as an illustrative example.

Investigation of Nonlinear Optical Properties (NLO) and Polarizabilities

The study of nonlinear optical (NLO) properties is important for identifying materials with potential applications in optoelectronics and photonics. DFT calculations can be used to determine the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) of a molecule. researchgate.net Compounds with large hyperpolarizability values are considered promising NLO materials. For piperazine derivatives, the presence of donor and acceptor groups can enhance NLO properties. In the case of this compound, the piperazine ring can act as a donor, and the carboxylate group can have some acceptor character, although it is not a strong acceptor. The NLO properties of such molecules are often compared to standard materials like urea. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. The piperazine ring typically adopts a chair conformation to minimize steric strain. For substituted piperazines like this compound, the substituents can exist in either axial or equatorial positions. Computational methods are used to calculate the potential energy surface by systematically varying key dihedral angles. This analysis helps to identify the most stable conformers and the energy barriers between them. Dynamic NMR studies on substituted piperazines have shown that these molecules exist as conformers that interconvert. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to correlate the structural or property-describing features of a set of compounds with their biological activities or physicochemical properties, respectively. mdpi.com The fundamental principle is that the structure of a molecule dictates its activity or properties. mdpi.com These models are expressed as mathematical equations that can be used to predict the behavior of new, un-tested compounds. mdpi.comnih.gov

While specific QSAR or QSPR studies on this compound are not prevalent in published literature, extensive research on analogous piperazine derivatives provides a strong framework for how such models could be developed and applied. The process involves calculating a variety of molecular descriptors for a series of related compounds and then using statistical methods to build a predictive model. mdpi.com

Application to Piperazine Derivatives:

QSAR studies on various piperazine derivatives have successfully identified key structural features that govern their biological activities. For instance, a 2D-QSAR analysis of aryl alkanol piperazine derivatives identified descriptors related to atom-type counts (Atype_C_6), dipole moment (Dipole-mag), and electronic properties (HOMO) as being crucial for their antidepressant activities. nih.gov Another study on piperazine and keto piperazine derivatives as renin inhibitors found that constitutional descriptors, which are the most basic and simplest descriptors, such as the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO), play a vital role in their binding to the renin enzyme. openpharmaceuticalsciencesjournal.com

In a 3D-QSAR study using comparative molecular field analysis (CoMFA) on piperazine derivatives with antihistamine effects, it was found that electrostatic and steric fields, rather than hydrophobicity, were the primary determinants of antagonistic activity. nih.gov Such a model creates a 3D grid around the aligned molecules to define their steric and electrostatic properties, providing a more intuitive and visual interpretation of the structure-activity relationship.

For this compound, a QSAR or QSPR study would involve:

Descriptor Calculation: Computing a wide range of descriptors, including topological, electronic, steric, and thermodynamic parameters.

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to create a model that correlates these descriptors with a specific activity (e.g., receptor binding affinity) or property (e.g., solubility). nih.gov

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets. openpharmaceuticalsciencesjournal.com

The insights from such models could predict the compound's potential biological targets or its physicochemical characteristics, guiding its synthesis and application in drug discovery or materials science.

Table 1: Examples of Descriptors Used in QSAR/QSPR Studies of Piperazine Derivatives

This table summarizes molecular descriptors that have been identified as influential in QSAR studies of various piperazine-containing compounds. These serve as examples of the types of descriptors that could be relevant in a hypothetical QSAR/QSPR model for this compound.

Descriptor TypeDescriptor NameDescriptionRelevance Found in StudiesCitation
Electronic HOMOEnergy of the Highest Occupied Molecular OrbitalInfluences noradrenaline (NA) reuptake inhibition activity. nih.gov
Electronic Dipole-magMagnitude of the dipole momentInfluences 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.gov
Constitutional nONumber of Oxygen AtomsPlays a vital role in the binding of ligands with the renin enzyme. openpharmaceuticalsciencesjournal.com
Constitutional nDBNumber of Double BondsImportant for the binding interaction with the renin enzyme. openpharmaceuticalsciencesjournal.com
Topological SvSum of atomic van der Waals volumes (scaled by 1/100)Influences renin inhibition activity. openpharmaceuticalsciencesjournal.com
3D Field Electrostatic Fields3D distribution of chargeCorrelated with antihistamine and antibradykinin effects. nih.gov
3D Field Steric Fields3D distribution of molecular bulkCorrelated with antihistamine and antibradykinin effects. nih.gov

Molecular Docking Studies for Ligand-Target Interactions (e.g., protein binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.combiointerfaceresearch.com The primary goals of docking are to predict the binding mode and to estimate the binding affinity (or scoring function) of the complex, which can indicate the strength of the interaction. mdpi.com

Potential Ligand-Target Interactions:

Antimicrobial Targets: In a study of novel piperazine derivatives with antimicrobial properties, molecular docking was used to understand their mechanism of action. The results were described as "very encouraging" for the potential of these compounds to combat microbial resistance, indicating strong and specific binding to microbial protein targets. nih.gov

Anticancer Targets: Phenylpiperazine derivatives have been docked into the active site of topoisomerase IIα, a key enzyme in DNA replication. These studies revealed that the compounds could bind within the active center, and also interact with DNA via a groove-binding mechanism, forming stable complexes. mdpi.com In another study, arylpiperazine derivatives were investigated as potential androgen receptor (AR) antagonists for prostate cancer. nih.gov Docking simulations suggested that the most potent compound bound to the AR's ligand-binding pocket primarily through hydrophobic interactions. nih.gov Similarly, piperazin-1-ylpyridazine derivatives were docked against the dCTPase enzyme, a cancer target. The most active compound formed two hydrogen bonds with residues Gln82 and Glu78 and a π-π stacking interaction with Arg109. indexcopernicus.com

Other CNS Targets: Piperazine derivatives have been studied as antagonists for histamine (B1213489) H3 and sigma-1 receptors, which are involved in pain signaling. acs.org Molecular modeling helps to understand the structural basis for their dual activity.

For this compound, a molecular docking study would involve selecting a potential protein target based on preliminary biological assays or similarity to known ligands. The compound would then be computationally placed into the protein's active site, and a scoring function would estimate the binding energy. The resulting poses would be analyzed to identify key interactions, such as:

Hydrogen Bonds: Between the piperazine nitrogens or the ester group's oxygen and polar residues in the protein.

Hydrophobic Interactions: Involving the methyl group and the aliphatic parts of the piperazine ring.

Electrostatic Interactions: Driven by the charge distribution across the molecule.

Table 2: Examples of Molecular Docking Studies on Piperazine Derivatives

This table presents findings from molecular docking studies on various piperazine derivatives, illustrating the types of protein targets and key interactions that are typically observed. This information provides a template for what could be expected in a docking study of this compound.

Compound ClassProtein TargetKey Interactions ObservedBiological ActivityCitation
Arylpiperazine Derivatives Androgen Receptor (AR)Primarily hydrophobic interactions within the ligand-binding pocket.Prostate Cancer Antagonist nih.gov
Piperazin-1-ylpyridazine Derivatives dCTPase EnzymeHydrogen bonds (with Gln82, Glu78) and π-π stacking (with Arg109).Anticancer indexcopernicus.com
Phenylpiperazine Derivatives Topoisomerase IIαFormation of stable complexes within the enzyme's active center and groove binding to DNA.Anticancer mdpi.com
General Piperazine Derivatives Microbial ProteinsNot specified in abstract, but results were "very encouraging".Antimicrobial nih.gov

Biological Activity and Medicinal Chemistry Applications

Mechanistic Insights into Biological Interactions

The specific arrangement of functional groups within the methyl 4-methylpiperazine-2-carboxylate structure provides a foundation for its diverse biological roles. The piperazine (B1678402) ring, in particular, is considered a "privileged" structure in medicinal chemistry.

The piperazine core of the compound contains two nitrogen atoms, which are key to its chemical reactivity and biological interactions. The N-methylpiperazine moiety possesses favorable lipophilic and steric characteristics, which helps in maintaining an appropriate balance of pharmacokinetic and pharmacodynamic properties in its derivatives nih.gov. These nitrogen atoms can act as nucleophiles, allowing them to engage in various hydrophobic and charge-transfer interactions with biological targets like enzymes nih.gov. This nucleophilic character is fundamental to the ability of piperazine-containing molecules to form bonds and interact with active sites of proteins.

Derivatives containing the N-methylpiperazine structure have been shown to interact with a variety of enzymes and receptors through specific binding modes. For instance, in docking simulations, N-methylpiperazine chalcone (B49325) derivatives have demonstrated the ability to form hydrogen bonds and π-π interactions within the active sites of enzymes like monoamine oxidase B (MAO-B) nih.gov. The N-arylpiperazine moiety is particularly important for activity at central nervous system targets, including serotonin (B10506) and dopamine (B1211576) receptors nih.gov. The conversion of a morpholine (B109124) moiety to a piperazine in certain compounds led to potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), where the methyl group on the piperazine engages in CH-π interactions with the enzyme nih.gov. Furthermore, piperazine derivatives have been developed as kinase inhibitors, where they can occupy and interact with the ATP-binding pocket, sometimes extending into less conserved allosteric regions to enhance affinity and selectivity nih.gov.

Targeting Specific Biological Pathways and Enzymes

The versatility of the piperazine scaffold has been exploited to develop derivatives that target specific enzymes and pathways implicated in a range of diseases, from neurodegenerative disorders to cancer.

In the context of neurodegenerative conditions like Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Several derivatives incorporating the N-methylpiperazine or piperazine-2-carboxylic acid core have been investigated as AChE inhibitors.

N-methyl-piperazine chalcones have been identified as promising dual inhibitors of both MAO-B and AChE nih.gov. The introduction of a methyl group to the piperazine was found to significantly enhance AChE inhibitory potency compared to their desmethyl counterparts nih.gov. Similarly, a series of phthalimide-based piperazine derivatives were synthesized and tested for anti-AChE activity, with some compounds showing moderate potency nih.gov. Studies on piperazine-2-carboxylic acid derivatives also proved their potential as competitive inhibitors of both AChE and Butyrylcholinesterase (BChE) nih.gov.

Table 1: Acetylcholinesterase (AChE) Inhibition by Piperazine Derivatives
Compound TypeSpecific DerivativeAChE Inhibitory Activity (IC50 in µM)Reference
N-methyl-piperazine ChalconesCompound 2b2.26 nih.gov
Compound 2d2.38
Phthalimide-piperazine DerivativeCompound 4b (4-Fluorophenyl moiety)16.42 ± 1.07 nih.gov
Piperazine-2-carboxylic acid DerivativeCompound 4c (1,4-bis(4-chlorobenzyl) derivative)Ki = 10.18 ± 1.00 nih.gov
Reference DrugDonepezil0.41 ± 0.09 nih.gov

A closely related compound, methyl piperazine-2-carboxylate, has been identified as a potent activator of the METTL3/METTL14/WTAP complex medchemexpress.com. This complex is an RNA methyltransferase responsible for N6-methyladenosine (m⁶A) modifications in messenger RNA researchgate.netnih.gov. The m⁶A modification is a crucial epigenetic mark that regulates mRNA stability, splicing, and translation researchgate.net.

By activating this complex, methyl piperazine-2-carboxylate increases the level of N6-adenosine methylation medchemexpress.com. This mechanism has been explored in the context of HIV-1, where activators of the METTL3/METTL14/WTAP complex were shown to enhance the production of virus particles from latently infected cells by increasing m⁶A modification of the viral RNA genome medchemexpress.comresearchgate.net. The core components of this writer complex, METTL3 and METTL14, form a heterodimer where METTL3 is the catalytic subunit and METTL14 provides structural support essential for substrate recognition nih.gov. WTAP helps localize the complex within the nucleus researchgate.net.

The piperazine ring is a key structural element in a multitude of kinase inhibitors developed for cancer therapy nih.gov. The two nitrogen atoms allow for interactions with various targets, and derivatives can be designed to inhibit specific kinases.

Piperazine derivatives have been successfully developed as inhibitors for a range of kinases, including:

Cyclin-Dependent Kinases (CDKs): Benzofuran derivatives containing a piperazine moiety have been identified as novel type II inhibitors of CDK2 nih.gov. These inhibitors lock the kinase in an inactive conformation, preventing its activation nih.gov.

Glycogen Synthase Kinase-3β (GSK-3β): In one study, transforming a morpholine moiety into a piperazine resulted in potent GSK-3β inhibitors nih.gov. Docking studies indicated that the methyl group on the piperazine ring makes important CH-π interactions with the enzyme nih.gov.

Other Kinases: The piperazine scaffold is present in inhibitors of anaplastic lymphoma kinase (ALK), epidermal growth factor receptor (EGFR), and vascular epithelial growth factor receptor 2 (VEGFR-2) nih.gov.

Table 2: Examples of Kinase Inhibition by Piperazine Derivatives
Target KinaseDerivative ClassKey FindingReference
CDK23-(piperazinylmethyl)benzofuran derivativesIdentified as type II inhibitors, locking the kinase in an inactive state. nih.gov
GSK-3β2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-onesMethyl group on piperazine makes CH-π interactions with the enzyme. nih.gov
ALK, EGFR, VEGFR-2Various piperazine derivativesThe piperazine moiety is a common feature in inhibitors for these kinases. nih.gov

Dual Thrombin and Factor Xa Inhibition (via complex derivatives containing the 4-methylpiperazine moiety)

The simultaneous inhibition of both thrombin and Factor Xa is a key strategy in the development of new anticoagulant therapies. elsevierpure.com These two enzymes are critical components of the blood coagulation cascade, and their dual inhibition can lead to potent antithrombotic effects. elsevierpure.comdoi.org While direct studies on this compound as a dual inhibitor are not prominent, the broader class of molecules containing a piperazine moiety has been explored for this purpose.

Research into dual-action inhibitors has revealed that specific structural features are crucial for interacting with the active sites of both thrombin and Factor Xa. elsevierpure.com For instance, benzamidine-based inhibitors have been shown to adopt different conformations to bind effectively to the topologically distinct S2 subsites of both enzymes. elsevierpure.com The development of orally active dual inhibitors has been achieved through modifications of existing selective Factor Xa inhibitors, demonstrating that minor structural changes can significantly alter the activity profile from selective to dual-action. nih.govnih.gov

Although the current body of research does not specifically highlight derivatives of this compound, the established role of piperazine-containing structures in other dual-target inhibitors suggests a potential avenue for future drug discovery and design in the field of anticoagulation. nih.govdrugbank.comdrugbank.comnih.gov The exploration of incorporating the 4-methylpiperazine-2-carboxylate scaffold into known dual-inhibitor pharmacophores could yield novel anticoagulant agents.

Therapeutic Potential of this compound Derivatives and Analogues

Anti-Allergy Research

The therapeutic potential of piperazine derivatives extends to the field of anti-allergy research. While specific studies on this compound are not extensively documented in this context, related structures have been investigated. For instance, a series of N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides have been synthesized and evaluated for their anti-allergic and anti-inflammatory properties. researchgate.net These compounds were designed to incorporate the thiophene (B33073) acrylamide (B121943) and piperazine moieties, both of which are considered hypothetical anti-allergic segments. researchgate.net The design rationale included the introduction of an amino acid residue to act as a bridge, which also provides an additional hydrogen bond acceptor site. researchgate.net This line of research suggests that derivatives of piperazine, and by extension potentially those of this compound, could serve as a scaffold for the development of novel anti-allergic agents.

Applications in Neurodegenerative Diseases (e.g., Parkinson's Disease, Alzheimer's Disease)

Derivatives containing the 4-methylpiperazine moiety have shown significant promise in the research of neurodegenerative diseases such as Alzheimer's and Parkinson's.

In the context of Alzheimer's Disease (AD) , piperazine derivatives have been investigated as multi-target-directed ligands. One area of focus is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives were synthesized and showed inhibitory activity against both AChE and BChE. nih.gov Specifically, the free carboxylic acid derivatives demonstrated selectivity for AChE, while hydroxamic acid and carboxamide congeners were more potent and selective inhibitors of BChE. nih.gov For example, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid exhibited potent BChE inhibition with a Ki of 1.6 nM. nih.gov

Furthermore, piperazine and its derivatives have been identified as potential neuroprotective agents through the potentiation of the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in dendritic spine stability. elsevierpure.comdoi.org Studies have shown that piperazine can protect synaptic spines from amyloid toxicity and restore long-term potentiation in mouse models of AD. elsevierpure.comdoi.org Additionally, N-methyl-piperazine chalcones have been identified as dual inhibitors of monoamine oxidase-B (MAO-B) and AChE, both of which are key targets in AD therapy. nih.gov

Compound TypeTargetKey FindingsReference
1,4-bisbenzylpiperazine-2-carboxylic acid derivativesAChE and BChEFree carboxylic acids selective for AChE; hydroxamic acids and carboxamides selective for BChE. nih.gov
Piperazine (PPZ)TRPC6Protects against amyloid synaptotoxicity and restores long-term potentiation. elsevierpure.comdoi.org
N-methyl-piperazine chalconesMAO-B and AChECompound 2k showed high selective inhibition against MAO-B (IC50 = 0.71 μM). nih.gov

In Parkinson's Disease (PD) research, derivatives of 4-methylpiperazine have been explored for their neuroprotective effects. One study focused on benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide derivatives as inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov Excessive nNOS activity is associated with neuronal loss in neurological disorders. The compound N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl) piperazine-1-carbothioamide was found to be a selective nNOS inhibitor and demonstrated neuroprotective potential in a rat model of PD. nih.gov Another approach involves the design of bifunctional molecules that act as dopamine D2/D3 agonists and iron chelators. A derivative containing a piperazine moiety, 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol, showed potent agonist activity and efficient iron chelation, indicating potential for both symptomatic relief and neuroprotection in PD. nih.gov

Antiviral Properties (e.g., Anti-HIV Agents)

The piperazine scaffold is a significant pharmacophore in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.gov The incorporation of a piperazine moiety into various molecular structures has been shown to enhance anti-HIV activity. nih.gov Piperazine-based compounds are crucial in inhibiting HIV-1 at multiple stages of its life cycle, including attachment, reverse transcription, integration, and protease activity. nih.gov

While direct studies on the antiviral properties of this compound are limited, an early study investigated analogs and derivatives of 2-diethylaminoethyl 4-methylpiperazine-1-carboxylate as antiviral agents. acs.org More recent reviews highlight the importance of the piperazine ring in the design of modern HIV inhibitors, utilizing strategies like molecular hybridization and structure-based design to develop highly potent analogs. nih.gov The development of small molecule anti-HIV drugs is an active area of research, with several compounds in the pipeline that target different viral enzymes and proteins. nih.gov The versatility of the piperazine scaffold suggests that derivatives of this compound could be explored for the development of novel anti-HIV agents.

Antitumor Cell Proliferation Studies (via derivatives)

Derivatives of methylpiperazine have demonstrated significant potential in antitumor research. A series of sixteen methyl piperazine incorporated phenyl benzamide (B126) and phenyl methanone (B1245722) derivatives were synthesized and evaluated for their cytotoxicity against several cancer cell lines. researchgate.net One of the compounds, A-11, exhibited potent activity against A-549 (lung carcinoma), HCT-116 (colon carcinoma), and MIAPaCa-2 (pancreatic carcinoma) cell lines, with IC50 values of 5.71 µM, 4.26 µM, and 31.36 µM, respectively. researchgate.net These compounds are thought to exert their anticancer effects through the inhibition of the epidermal growth factor receptor (EGFR). researchgate.net

In another study, novel vindoline-piperazine conjugates were synthesized and their in vitro antiproliferative activity was investigated across 60 human tumor cell lines. mdpi.com Derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine attached to the vindoline (B23647) scaffold showed outstanding cytotoxic activity, with GI50 values below 2 μM against almost all cell lines. mdpi.com Furthermore, seventeen novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] elsevierpure.comdoi.orgnih.govnih.govtetrazine-8-carboxylate and -carboxamide derivatives were synthesized, with some showing powerful inhibition against seven human tumor cell lines. nih.govnih.gov

Compound SeriesCancer Cell Lines TestedKey FindingsReference
Methyl piperazine incorporated phenyl benzamide and phenyl methanone derivativesA-549, HCT-116, MIAPaCa-2Compound A-11 showed significant cytotoxicity, potentially via EGFR inhibition. researchgate.net
Vindoline-piperazine conjugatesNCI60 panelDerivatives with [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine showed GI50 < 2 μM. mdpi.com
3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] elsevierpure.comdoi.orgnih.govnih.govtetrazine-8-carboxylate and -carboxamide derivativesPC-3, LNCaP, DU-145, T47D, MDA-MB-231, HT-29, HCT-15Compound IVa showed powerful inhibition with cell viabilities below 10%. nih.govnih.gov

Opioid Receptor Antagonism (via derivatives)

Derivatives of 4-methylpiperazine have been identified as a novel class of opioid receptor antagonists. Research has shown that 1-substituted 4-(3-hydroxyphenyl)piperazines act as pure opioid receptor antagonists. nih.gov Specifically, N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine and its (3R)-enantiomer exhibit low nanomolar potencies at μ, δ, and κ opioid receptors. nih.gov The (3R)-methyl piperazine analogue demonstrated Ke values of 1.01 nM, 6.99 nM, and 1.57 nM at the μ, δ, and κ opioid receptors, respectively. nih.gov

Further structure-activity relationship studies led to the discovery of N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine analogues as potent and selective kappa opioid receptor antagonists. nih.gov For instance, N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide showed good kappa opioid receptor antagonist properties. nih.gov These findings highlight the potential of the 4-methylpiperazine scaffold in developing new therapeutics targeting the opioid system.

Immunological Applications: Conjugation for Antibody Production (e.g., via BSA)

The generation of antibodies against small molecules, known as haptens, is a fundamental process in immunology and is crucial for the development of immunoassays and other diagnostic tools. mdpi.comnih.gov Haptens, such as this compound, are typically not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response. mdpi.com Bovine Serum Albumin (BSA) is a commonly used carrier protein due to its stability, solubility, and abundance of functional groups available for conjugation. nih.gov

The core principle of this process is to covalently link the hapten to the carrier protein, creating a hapten-carrier conjugate that can be recognized by the immune system, leading to the production of anti-hapten antibodies. mdpi.com The design of the hapten and the conjugation strategy are critical for producing antibodies with the desired specificity and affinity. mdpi.com For this compound, the carboxylic acid group and the secondary amines on the piperazine ring present potential sites for conjugation.

A common method for conjugating haptens with carboxylic acid moieties to the amine groups (e.g., lysine (B10760008) residues) of a carrier protein like BSA is through the use of a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). google.com EDC activates the carboxyl group of the hapten, allowing it to form a stable amide bond with the primary amines on the BSA molecule. acs.org

The hapten density, which is the number of hapten molecules conjugated to each carrier protein molecule, is a critical factor influencing the immunogenicity of the conjugate and the subsequent antibody response. researchgate.net A study on atrazine-BSA conjugates demonstrated that varying the molar ratio of hapten to carrier protein during the conjugation reaction results in different hapten densities, which in turn affects the antibody titer and specificity. researchgate.net An optimal hapten density is crucial, as a density that is too low may not elicit a strong immune response, while a density that is too high can sometimes lead to immunological tolerance or reduced antibody binding due to steric hindrance. nih.gov

Table 1: Key Factors in Hapten-Carrier Conjugation for Antibody Production

Factor Description Relevance to this compound
Hapten Design The structure of the hapten should expose characteristic epitopes to the immune system. The piperazine ring and the methyl ester group are key structural features that could be targeted for antibody recognition.
Carrier Protein A large, immunogenic molecule that presents the hapten to the immune system. BSA is a common choice. BSA provides numerous amine groups for conjugation with the carboxylate group of the hapten.
Conjugation Chemistry The method used to covalently link the hapten to the carrier protein. EDC-mediated coupling is a suitable method for forming an amide bond between the carboxylate of the hapten and the amines of BSA.
Hapten Density The number of hapten molecules per carrier protein molecule. Optimizing the hapten-to-BSA ratio is essential for achieving a robust and specific antibody response against this compound.

The production of antibodies specific to this compound would enable the development of sensitive and specific immunoassays for its detection and quantification in various matrices.

Design Principles for Lead Compounds and Structure-Activity Relationship (SAR) Studies

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent presence in biologically active compounds and its favorable physicochemical properties. nih.goveurekaselect.com The piperazine-2-carboxylate core, as seen in this compound, offers a constrained and versatile template for the design of lead compounds targeting a wide range of biological targets. 5z.com The two nitrogen atoms and the carboxylate group provide multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. eurekaselect.com

Structure-Activity Relationship (SAR) studies of piperazine derivatives have revealed key principles for designing lead compounds. The substituents on the piperazine nitrogens and modifications of the carboxylate group significantly influence biological activity. nih.gov

Design Principles for Piperazine-2-Carboxylate Based Lead Compounds:

Substitution at N1 and N4: The nature of the substituents on the two nitrogen atoms of the piperazine ring is a primary determinant of biological activity and target selectivity. For instance, in a series of piperazine-2-carboxylic acid derivatives designed as anti-Alzheimer's agents, the introduction of different benzyl (B1604629) groups at the N1 and N4 positions led to significant variations in their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Modification of the Carboxylate Group: The carboxylic acid or ester moiety at the C2 position is a key interaction point with biological targets and can be modified to enhance activity or alter physicochemical properties. Conversion of the carboxylic acid to hydroxamic acids or carboxamides has been shown to shift selectivity and potency. nih.gov For example, in the aforementioned study on anti-Alzheimer's agents, the hydroxamic acid derivatives were more potent and selective inhibitors of BChE compared to the corresponding carboxylic acids. nih.gov

Stereochemistry: The stereochemistry at the C2 position of the piperazine ring can be critical for biological activity. The synthesis of enantiomerically pure piperazine-2-carboxylic acid derivatives is often necessary to achieve optimal interaction with chiral biological targets like enzymes and receptors. researchgate.net

Table 2: Structure-Activity Relationship (SAR) Insights for Piperazine-2-Carboxylate Derivatives

Structural Moiety Modification Impact on Biological Activity Example Target(s)
N1-Substituent Introduction of aromatic or bulky groups. Can enhance binding affinity and selectivity. Cholinesterases nih.gov
N4-Substituent Variation of alkyl or aryl groups. Modulates potency and pharmacokinetic properties. Anticancer targets nih.gov
C2-Carboxylate Conversion to amides, hydroxamates, or other bioisosteres. Can improve potency, selectivity, and cell permeability. Cholinesterases nih.gov
Piperazine Ring Conformational constraint through bicyclic systems. Can lock the molecule in a bioactive conformation, increasing potency. Various enzymes and receptors researchgate.net

The piperazine-2-carboxylate scaffold serves as a valuable starting point for the development of novel therapeutic agents. By applying these design principles and conducting thorough SAR studies, medicinal chemists can optimize the structure of lead compounds like this compound to achieve desired biological activities and drug-like properties. eurekaselect.com5z.com

Applications in Advanced Materials Science and Industrial Synthesis

Building Block in the Synthesis of Complex Organic Molecules

Methyl 4-methylpiperazine-2-carboxylate and its parent acid, 4-methylpiperazine-2-carboxylic acid, serve as crucial intermediates in the synthesis of a wide range of complex and biologically active molecules. The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, and its derivatives are integral to the structure of numerous pharmaceuticals. evitachem.comchemicalbook.com

The chirality of (R)-4-Methyl-piperazine-2-carboxylic acid is particularly significant in drug development, as it can influence the pharmacodynamic and pharmacokinetic properties of the final drug candidate. evitachem.com This makes its ester, this compound, a valuable chiral building block. For instance, derivatives of 4-methylpiperidine-2-carboxylic acid, a closely related structure, are key intermediates in the synthesis of Argatroban, a potent anticoagulant medication. google.comgoogle.com The synthesis of such complex molecules often involves multi-step processes where the piperazine derivative is introduced to form the core of the final product. evitachem.com

The synthesis of various heterocyclic compounds, such as novel pyrazole (B372694) derivatives, has been achieved using N-Boc protected piperidine (B6355638) carboxylates as foundational building blocks. nih.gov These pyrazoles are themselves important heterocyclic amino acid-like structures. The general strategy involves converting the piperidine carboxylic acid into a corresponding β-keto ester, which then undergoes cyclization reactions to form the target complex molecule. nih.gov This highlights the versatility of piperazine carboxylates in creating diverse molecular architectures.

Furthermore, N-protected derivatives like Methyl (S)-4-N-Cbz-piperazine-2-carboxylate and Methyl 4-Boc-piperazine-2-carboxylate are widely used as pharmaceutical intermediates. rhhz.netchemicalbook.comfishersci.com The protecting groups (Cbz and Boc) allow for selective reactions at other sites of the molecule, enabling the controlled construction of complex pharmaceutical agents.

Table 1: Examples of Complex Molecules Derived from Piperazine Carboxylate Scaffolds

Precursor/Building Block Synthesized Complex Molecule/Class Application/Significance
(2R, 4R)-4-methyl-2-piperidine carboxylic acid Argatroban Anticoagulant drug google.comgoogle.com
N-Boc-piperidine carboxylates Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Heterocyclic amino acid-like building blocks nih.gov
Methyl (S)-4-N-Cbz-piperazine-2-carboxylate Pharmaceutical Agents Chiral intermediates in drug synthesis rhhz.net
Methyl 4-Boc-piperazine-2-carboxylate Pharmaceutical Agents Protected intermediate for multi-step synthesis chemicalbook.comfishersci.com
1-Methylpiperazine Diphenoxy-substituted adamantanes Potential antitubercular and anti-parasitic agents chemicalbook.com

Role in Polymer Science and Advanced Materials Development

The piperazine moiety is a recognized component in polymer science, contributing to the development of advanced materials with specific properties. researchgate.net Piperazine-2-carboxylic acid and its esters, such as this compound, are incorporated into polymer chains to create specialty plastics and coatings with enhanced durability and chemical resistance. chemimpex.com

One notable application of piperazine derivatives is in the synthesis of polyureas. Polysilylureas, which can be cast into tough, clear, and colorless films or spun into fibers, are synthesized from the reaction of a diisocyanate with a silylated piperazine derivative. google.com These polysilylureas can then be hydrolyzed to form polyureas, which exhibit good heat and solvent resistance and are useful for applications like electrical insulation. google.com The molecular weight of these polymers can range from 1,000 to 500,000 g/mol or more, with softening points often around 175-250 °C. google.com

The presence of the two nitrogen atoms in the piperazine ring allows it to act as a diamine monomer in polymerization reactions. The carboxylate group of this compound can be further modified or participate in polyester (B1180765) or polyamide formation, adding another layer of versatility to its use in creating copolymers with tailored properties.

Table 2: Polymer Applications of Piperazine Derivatives

Piperazine Derivative Type Polymer Class Resulting Material Properties Potential Applications
Silylated Piperazines Polysilylureas / Polyureas Tough, clear films; heat and solvent resistant Films, fibers, electrical insulation google.com
Piperazine-2-carboxylic acid Specialty Plastics / Coatings Enhanced durability and chemical resistance Durable coatings, specialty plastics chemimpex.com

Coordination Chemistry and Chelating Agent Properties

The nitrogen atoms in the piperazine ring of this compound have lone pairs of electrons, making them potential donor atoms for coordination with metal ions. Piperazine and its derivatives are known to be effective ligands, forming stable complexes with various transition metals. researchgate.netbiointerfaceresearch.com The resulting metal complexes can exhibit unique chemical and physical properties.

The combination of the piperazine nitrogens and the oxygen atoms of the carboxylate group allows this compound to potentially act as a multidentate chelating agent. Chelating agents are crucial in various applications, from industrial catalysis to analytical chemistry. For example, piperazine-based Schiff base chemosensors have been developed for the colorimetric detection of metal ions like Zn(II) and Cu(II). biointerfaceresearch.com

Research on other heterocyclic carboxylates has shown their ability to act as ligands and influence the properties of materials. For instance, carboxylate chelating agents like citric acid and adipic acid have been shown to modify the crystallinity, nanoparticle size, and surface properties of hydroxyapatite, a calcium phosphate (B84403) material. rsc.org These carboxylic acids coordinate to the calcium ions on the surface of the apatite nanocrystals. rsc.org This suggests that this compound could similarly interact with metal ions on material surfaces, modifying their properties.

Utility in Agrochemical Development (e.g., pesticides, herbicides)

The piperazine scaffold is a significant structural motif in the development of modern agrochemicals. acs.org Piperazine-2-carboxylic acid and its derivatives are utilized in the formulation of effective herbicides and pesticides, contributing to improved crop yields and pest management. chemimpex.com The introduction of a piperazine ring can impart desirable biological activities and physicochemical properties to the agrochemical molecule.

Numerous studies have demonstrated the broad-spectrum biological activities of piperazine derivatives, including fungicidal, insecticidal, and herbicidal properties. rhhz.netresearchgate.net For example, a series of phenazine-1-carboxylic piperazine derivatives were synthesized and showed potent fungicidal activity against several plant pathogens, in some cases exceeding the activity of the parent compound, phenazine-1-carboxylic acid. nih.govtandfonline.com

Furthermore, piperazine derivatives have been designed as ketol-acid reductoisomerase (KARI) inhibitors, which show herbicidal activities. rhhz.net Research indicates that the presence of electron-withdrawing groups on the substructures connected to the piperazine ring often enhances the biological activity of these compounds. rhhz.net The structural versatility of this compound allows it to serve as a starting point for the synthesis of a wide array of such agrochemical derivatives.

Table 3: Agrochemical Applications of Piperazine Derivatives

Piperazine Derivative Class Target Pest/Weed Type Mode of Action/Activity
Phenazine-1-carboxylic piperazine derivatives Fungi (e.g., Rhizoctonia solani, Fusarium oxysporum) Fungicidal nih.govtandfonline.com
1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives Mites (e.g., Tetranychus urticae) Acaricidal researchgate.net
Piperazine derivatives with triazole Mannich base Dicotyledonous weeds (e.g., Rape) Herbicidal (Potential KARI inhibitors) rhhz.net
Piperazine derivatives with amide groups Insects (e.g., P. xylostella, Culex pipiens pallens) Insecticidal rhhz.net

Industrial Scale Synthesis and Process Optimization for Derivatives

The successful application of this compound derivatives in pharmaceuticals and agrochemicals necessitates the development of efficient and scalable synthetic processes. The industrial-scale synthesis of chiral piperazine-2-carboxylic acid derivatives has been a subject of significant research, focusing on avoiding costly racemate resolutions. google.com

One approach to producing optically active piperazine-2-carboxylic acid derivatives on an industrial scale is through the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives. google.com This method utilizes optically active rhodium complexes as catalysts and can be performed under various conditions of temperature (20°C to 200°C) and pressure (1 to 200 bar) using solvents like methanol (B129727) or ethyl acetate. evitachem.comgoogle.com

Process optimization for related piperidine derivatives, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, has also been extensively studied. researchgate.net Optimized Strecker-type condensations and selective hydrolysis reactions are employed to maximize yields and purity. For large-scale synthesis, factors such as the choice of inexpensive starting materials, satisfactory yields, and convenient workup procedures without the need for chromatographic purification are crucial. researchgate.net For example, an efficient, large-scale synthesis of piperazine-2,6-dione (B107378) was developed using inexpensive starting materials and a straightforward workup. researchgate.net

The synthesis of 4-methylpiperidine-2-carboxylate hydrochloride, an intermediate for argatroban, has been optimized to avoid high-pressure hydrogenation, which is dangerous and requires specialized equipment, making it unfavorable for industrialization. google.com Alternative methods using catalysts like phosphomolybdic acid under milder conditions have been developed. google.com These principles of process optimization, including catalyst selection, reaction condition control, and simplification of purification steps, are directly applicable to the industrial production of derivatives of this compound.

Table 4: Key Parameters in Industrial Synthesis Optimization of Piperazine Derivatives

Optimization Parameter Example/Method Advantage for Industrial Scale
Stereocontrol Asymmetric hydrogenation of pyrazinecarboxylic acids google.com Avoids costly resolution of racemates
Reaction Conditions Use of milder conditions (e.g., avoiding high pressure) google.com Increased safety, reduced equipment cost
Catalyst Selection Optically active rhodium complexes, phosphomolybdic acid google.comgoogle.com High enantiomeric excess, improved reaction efficiency
Starting Materials Use of inexpensive and readily available precursors researchgate.net Lower production cost
Workup/Purification Developing processes that avoid chromatography researchgate.net Reduced time, solvent use, and cost

Green Chemistry and Sustainable Synthesis Approaches

Development of Environmentally Benign Synthetic Routes

The pursuit of environmentally benign synthetic routes for piperazine (B1678402) derivatives, including Methyl 4-methylpiperazine-2-carboxylate, focuses on replacing hazardous reagents and minimizing harsh reaction conditions. A significant advancement in this area is the application of photoredox catalysis, which offers a greener alternative to traditional synthetic methods. mdpi.com These methods can utilize purely organic photoredox catalysts or earth-abundant metal catalysts, moving away from toxic heavy metals like tin, which were used in earlier C-H functionalization approaches. mdpi.com

Another sustainable strategy involves visible-light-promoted reactions. For instance, a decarboxylative annulation protocol between a glycine-based diamine and various aldehydes can produce C2-substituted piperazines under mild conditions. organic-chemistry.org This method can be catalyzed by iridium-based complexes or organic dyes like 4CzIPN, and can be adapted for either batch or continuous flow processing, enhancing its green credentials. mdpi.comorganic-chemistry.org

Furthermore, eco-friendly approaches include the catalytic hydrogenation of pyridine (B92270) precursors. While detailed for related piperidine (B6355638) structures, the principle of using catalysts like palladium on charcoal or phosphomolybdic acid with hydrogen peroxide as a clean oxidant represents a viable green route. google.comgoogle.com Such methods often use safer solvents like methanol (B129727) or ethanol (B145695) and can lead to high yields with reduced pollution. google.com The use of piperazine itself as a solvent in certain reactions has also been reported as a cost-effective and environmentally friendly option. organic-chemistry.org

Strategies for Minimization of Waste and By-product Formation

Waste minimization is a cornerstone of green chemistry, directly impacting the environmental footprint and economic viability of a synthesis. For piperazine derivatives, strategies focus on maximizing the incorporation of reactant atoms into the final product and reducing the generation of side products.

A key strategy is the adoption of streamlined synthetic pathways that avoid the use of protecting groups, which are a major source of waste in multi-step syntheses. Photoredox-catalyzed methods, for example, can enable direct C-H functionalization, bypassing the need for pre-functionalized substrates and thus avoiding the waste associated with protection and deprotection steps. mdpi.com The use of amino-acid-derived radical precursors in these reactions further improves sustainability by avoiding toxic starting materials. mdpi.com

The principle of minimizing by-products is exemplified by comparing traditional versus "green" synthetic routes, such as the well-known case of ibuprofen (B1674241) synthesis. The greener route significantly reduces waste by redesigning the process to have fewer steps and by generating a by-product (acetic acid) that has other industrial uses. monash.edu Applying this logic to this compound synthesis would involve designing a convergent route where most atoms from the starting materials are incorporated into the desired molecule. This contrasts with linear syntheses where by-products are generated at each step, leading to a large accumulation of chemical waste.

Implementation of Catalytic Methods for Enhanced Atom Economy and Efficiency

Catalysis is a fundamental tool of green chemistry, enabling reactions with higher efficiency, greater selectivity, and lower energy consumption. The synthesis of the piperazine ring system has benefited significantly from the development of novel catalytic methods.

Other catalytic systems have also been developed for constructing or modifying the piperazine core:

Ruthenium Catalysis: A (pyridyl)phosphine-ligated ruthenium(II) catalyst has been shown to effectively couple diols and diamines to furnish piperazines, tolerating a range of functional groups relevant to medicinal chemistry. organic-chemistry.org

Palladium Catalysis: Pd-catalyzed amination reactions provide an efficient route to arylpiperazines under aerobic conditions, capable of coupling even sterically hindered aryl chlorides in good yields. organic-chemistry.org

Copper Catalysis: While initial methods for synthesizing C2-functionalized piperazines used stoichiometric copper, improved procedures have been developed that are catalytic, thereby reducing metal waste and simplifying purification. mdpi.com

Supported Metal Catalysts: For the N-methylation step required to produce this compound from its precursor, supported catalysts such as Cu-Ni-Mo/Al2O3 have been investigated. In a fixed-bed reactor, this catalyst achieved high conversion of piperazine and high selectivity to N-methyl-piperazine under optimized conditions. researchgate.net

Table 1: Catalytic Methods in Piperazine Synthesis

Catalyst SystemReaction TypeGreen Chemistry AdvantageReference
Organic Photoredox CatalystsC-H Functionalization / CyclizationAvoids toxic transition metals, uses light as a renewable energy source, mild conditions. mdpi.com
Iridium-based Photoredox CatalystsDecarboxylative AnnulationHigh efficiency, mild conditions, applicable to continuous flow. mdpi.comorganic-chemistry.org
Ruthenium(II) ComplexesDiol-Diamine CouplingForms piperazine ring from readily available starting materials. organic-chemistry.org
Palladium ComplexesAryl AminationEfficient synthesis of arylpiperazines under aerobic conditions. organic-chemistry.org
Cu-Ni-Mo/Al2O3N-methylationHigh conversion and selectivity in a continuous fixed-bed reactor system. researchgate.net

Process Intensification Techniques (e.g., Nanofiltration for Purification)

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. This is often achieved by shifting from traditional batch reactors to continuous flow systems and integrating reaction and purification steps.

For the production of piperazine-2-carboxylic acid, a closely related precursor, process intensification has been successfully demonstrated using biocatalysis. biosynth.com In one study, a leucine (B10760876) aminopeptidase (B13392206) (LAP) was immobilized on a solid support. This immobilized biocatalyst was then used in both a SpinChem reactor for easy recovery and reuse, and in a continuous flow packed bed reactor (PBR). biosynth.com The use of a PBR allows for continuous production, significantly improving space-time yield and simplifying downstream processing compared to a batch process. biosynth.com This approach highlights how combining biocatalysis with continuous flow technology can lead to a more sustainable and intensified process.

General strategies for process intensification that could be applied to the synthesis of this compound include:

Continuous Flow Reactors: Shifting from large semi-batch reactors to smaller tubular or continuous stirred-tank reactors (CSTRs) improves heat transfer, enhances safety for exothermic reactions, and reduces the need for large volumes of solvent. cetjournal.it

Assessment of Green Chemistry Metrics: Atom Economy and Reaction Mass Efficiency

To quantitatively assess the "greenness" of a chemical process, several metrics have been developed. Among the most fundamental are Atom Economy (AE) and Reaction Mass Efficiency (RME).

Atom Economy (AE): Introduced by Barry Trost, AE calculates the proportion of reactant atoms that are incorporated into the desired product. primescholars.com It provides a theoretical measure of how efficiently a reaction uses its starting materials. An ideal, 100% atom-economical reaction would incorporate all atoms from the reactants into the product, with no by-products.

Reaction Mass Efficiency (RME): RME provides a more practical measure of efficiency by relating the mass of the isolated product to the total mass of all reactants used in the reaction. It is calculated as: RME (%) = (Mass of Product / Total Mass of Reactants) x 100

The application of these metrics can highlight areas for improvement in a synthetic route. whiterose.ac.uk For example, a hypothetical comparison for a key step in forming the piperazine ring can illustrate this. A "classical" approach might involve a multi-step sequence with protecting groups, while a "green" catalytic approach could form the ring in a single, atom-economical step.

Table 2: Illustrative Atom Economy Comparison for a Piperazine Ring Formation Step

Synthetic ApproachHypothetical ReactionFormula Weight of ReactantsFormula Weight of ProductFormula Weight of By-productsTheoretical Atom Economy (%)
Classical Route (with protecting groups)C10H14N2O2 + C4H10O2 → C12H18N2O2 + C2H6O + H2O194.2 + 90.1 = 284.3 222.3 46.1 + 18.0 = 64.1 (222.3 / 284.3) * 100 = 78.2%
Green Catalytic Route (e.g., Cycloaddition)C6H10N2 + C4H4O3 → C10H12N2O2 + H2O114.2 + 100.1 = 214.3 192.2 18.0 + (CO2) = 62.0 (192.2 / 214.3) * 100 = 89.7%

Note: The reactions and values in Table 2 are hypothetical and for illustrative purposes to demonstrate the calculation and comparison of atom economy.

By focusing on catalytic methods and streamlined pathways, the synthesis of this compound can be designed to achieve a higher atom economy and reaction mass efficiency, aligning the manufacturing process with the principles of green and sustainable chemistry. monash.edu

Future Research Directions

Exploration of Novel and More Efficient Synthetic Methodologies

Table 1: Comparison of Existing and Proposed Synthetic Parameters

Parameter Existing Methods (Examples) Proposed Future Research Focus
Starting Materials 4-picoline-2-carboxylic acid, N-methylpiperazine, N-(β-hydroxypropyl)ethylenediamine google.comiitm.ac.ingoogle.com Readily available, less hazardous precursors; exploration of bio-based feedstocks.
Reaction Type Oxidation, Reduction, Nitrosation, Photocatalysis google.comiitm.ac.ingoogle.com One-pot multi-component reactions, novel C-H activation strategies, flow chemistry.
Catalysts Palladium on carbon, Zinc powder, TiO2/Zeolite composites google.comiitm.ac.ingoogle.com Earth-abundant metal catalysts, organocatalysts, biocatalysts (enzymes).

Advanced Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms is crucial for optimizing synthetic protocols. For example, the Strecker-type condensation used to synthesize related piperidine (B6355638) structures involves the formation of an anilino-nitrile intermediate, which is then selectively hydrolyzed. researchgate.net Future studies should employ advanced analytical techniques, such as in-situ spectroscopy (e.g., ReactIR, NMR), to monitor reaction progress and identify transient intermediates and byproducts in the synthesis of Methyl 4-methylpiperazine-2-carboxylate. Kinetic studies can elucidate the rate-determining steps and the influence of various catalysts and reaction conditions. This detailed mechanistic insight will enable the rational design of more effective and selective synthetic methods, minimizing side reactions and improving product purity.

Development of Highly Stereoselective Routes to Chiral Analogues

The piperazine (B1678402) scaffold contains stereocenters, meaning that this compound can exist as multiple stereoisomers. As biological activity is often stereospecific, the development of highly stereoselective synthetic routes is of paramount importance. Research has demonstrated the feasibility of producing chiral piperazine intermediates, such as (S)-methyl piperazine-2-carboxylate dihydrochloride (B599025) and (R)- and (S)-4-N-Boc-piperazine-2-carboxylic acid methyl esters. chemicalbook.comsigmaaldrich.com Building on this, future work should focus on asymmetric catalysis to control the stereochemistry at the C2 position. This could involve chiral phase-transfer catalysts, organocatalysts, or transition-metal complexes with chiral ligands. A notable success in a related field was the gram-scale synthesis of all four diastereoisomers of Boc-protected 4-methylproline carboxylates with complete stereoselectivity, featuring an Evans asymmetric alkylation to establish the stereochemistry. rsc.org Similar strategies could be adapted for the stereocontrolled synthesis of this compound analogues.

Integration of In-depth Computational Studies for Predictive Modeling and Design

Computational chemistry offers powerful tools for accelerating research. Future investigations should integrate quantum mechanical calculations (like Density Functional Theory, DFT) and molecular dynamics simulations. These methods can be used to:

Predict Reaction Outcomes: Model transition states of potential synthetic pathways to predict the most energetically favorable routes and identify potential side reactions.

Design Novel Catalysts: Simulate the interaction between substrates and catalysts to design new catalysts with enhanced activity and selectivity.

Elucidate Mechanistic Details: Complement experimental studies by providing detailed electronic and structural information about reaction intermediates and transition states. By predicting properties and reaction pathways, computational studies can significantly reduce the experimental effort required, guiding researchers toward the most promising synthetic strategies and molecular designs.

Discovery of New Biological Targets and Elucidation of Novel Therapeutic Applications

Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, found in drugs for various conditions. mdpi.comresearchgate.net While this compound is primarily known as a pharmaceutical intermediate, its derivatives hold potential for new therapeutic applications. chemicalbook.comchemicalbook.comfishersci.com Future research should involve screening a library of novel analogues derived from this core structure against a wide array of biological targets. High-throughput screening (HTS) campaigns could identify hits for targets implicated in diseases such as cancer, infectious diseases, and neurological disorders. For example, piperazine-containing drugs like Imatinib (B729) and Pazopanib are successful tyrosine kinase inhibitors. researchgate.net Exploring the potential of new derivatives to inhibit similar or different classes of enzymes could uncover novel therapeutic leads.

Table 2: Potential Therapeutic Areas for Derivative Screening

Therapeutic Area Potential Biological Targets Rationale
Oncology Protein kinases, Histone deacetylases (HDACs) The piperazine ring is a key component of many existing kinase inhibitors. researchgate.net
Infectious Diseases Bacterial DNA gyrase, Viral proteases Piperazine derivatives like lomefloxacin (B1199960) have shown antibacterial activity. researchgate.net
Central Nervous System (CNS) Disorders Serotonin (B10506) receptors, Dopamine (B1211576) transporters The piperazine moiety is a common feature in antipsychotic and antidepressant drugs.

| Inflammatory Diseases | Cyclooxygenase (COX), Cytokine receptors | Modulation of inflammatory pathways is a common strategy for piperazine-based compounds. |

Elucidation of Molecular Recognition and Binding Mechanisms

Once a derivative shows promising activity against a biological target, it is essential to understand how it interacts at a molecular level. Future research should employ structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), to solve the co-crystal structures of active derivatives bound to their protein targets. Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into binding dynamics in solution. This structural information is invaluable for structure-activity relationship (SAR) studies and for rationally designing second-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Development of Sustainable and Economically Viable Industrial Production Methods

For any promising pharmaceutical intermediate or active ingredient, the development of a sustainable and cost-effective large-scale synthesis is critical. Future research in this area should focus on principles of green chemistry. Key objectives include:

Reducing Environmental Impact: Replacing hazardous reagents and solvents (e.g., halogenated hydrocarbons like chloroform) with greener alternatives. google.comresearchgate.net

Improving Process Safety: Designing processes that operate under milder conditions (e.g., lower temperatures and pressures) to minimize risks. google.com

Catalyst Recycling: Developing methods for the efficient recovery and reuse of expensive catalysts, such as palladium. google.com

Waste Minimization: Optimizing reactions to maximize atom economy and reduce the generation of waste products. The implementation of flow chemistry, where reactions are performed in continuous reactors rather than large batches, could offer significant advantages in terms of safety, control, and scalability for the industrial production of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-methylpiperazine-2-carboxylate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or esterification. For example:

  • Step 1 : React 4-methylpiperazine-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.
  • Step 2 : Purify intermediates via column chromatography, optimizing solvent polarity (e.g., ethyl acetate/hexane gradients).
  • Key variables : Temperature (40–80°C), solvent choice (DMF for polar intermediates), and stoichiometric ratios (1.2–1.5 equivalents of methylating agents) to maximize yield .
    • Validation : Monitor reaction progress using TLC and confirm final product purity via HPLC (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Primary methods :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and esterification (e.g., methyl ester peak at δ ~3.7 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out side products .
  • X-ray crystallography : For absolute configuration determination (if crystalline), using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case example : Discrepancies between predicted and observed NMR shifts may arise from conformational flexibility or solvent effects.
  • Resolution strategies :

  • Variable Temperature (VT) NMR : Probe dynamic behavior (e.g., ring puckering in piperazine) by acquiring spectra at 25°C and −40°C .
  • DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify dominant conformers .
  • Cross-validation : Use IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

Q. What experimental design principles apply to optimizing the compound’s stability under physiological conditions?

  • Approach :

  • pH stability studies : Incubate the compound in buffers (pH 1–10) and analyze degradation via LC-MS. Piperazine derivatives often show instability in strongly acidic/basic conditions due to hydrolysis of the ester group .
  • Thermal analysis : TGA/DSC to determine decomposition temperatures and identify safe storage conditions (e.g., −20°C under inert gas) .
    • Mitigation : Introduce steric hindrance (e.g., bulkier substituents) or stabilize the ester group via prodrug strategies .

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to targets like kinases or GPCRs .
  • Molecular docking : Use software (AutoDock Vina) to predict binding modes, focusing on hydrogen bonding with the piperazine nitrogen and ester carbonyl .
  • In vitro assays : Test inhibition of enzymatic activity (e.g., IC₅₀ determination) using fluorogenic substrates .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistent biological activity data across studies?

  • Root causes : Variability in assay conditions (e.g., cell line differences, serum concentration) or impurities in synthesized batches.
  • Solutions :

  • Standardization : Adopt uniform protocols (e.g., ATCC cell lines, fixed serum concentrations) .
  • Batch re-analysis : Re-characterize inactive batches via LC-MS to detect trace impurities (<2% acceptable) .
    • Case study : A 2024 study found that residual DMF in the compound (>0.1%) artificially suppressed kinase inhibition; rigorous solvent removal restored activity .

Structural and Conformational Analysis

Q. What advanced techniques characterize the piperazine ring conformation in this compound?

  • Key methods :

  • X-ray crystallography : Resolve puckering parameters (Cremer-Pople coordinates) to quantify ring distortion .
  • Dynamic NMR : Measure coupling constants (³JHH) to infer chair vs. boat conformations .
    • Implications : Conformational flexibility impacts solubility and target binding; chair conformers often enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.